IWP-2-V2 IWP-2-V2 Wnt signaling proteins are small secreted proteins that are active in embryonic development, tissue homeostasis, and tumorigenesis. Wnt proteins bind to receptors on the cell surface, initiating a signaling cascade that leads to β-catenin activation of gene transcription. IWP-2 is an inhibitor of Wnt production (IC50 = 27 nM) that inactivates porcupine, a membrane-bound O-acyltransferase whose palmitoylation activity is essential for the signaling ability and secretion of Wnt proteins. IWP-2-V2 is a less potent IWP-2 derivative whose chemical structure retains the benzothiazole group of its parent compound. It has been used to determine which structural features of IWP-2 are essential for impairing Wnt/β-catenin pathway activity.

Brand Name: Vulcanchem
CAS No.:
VCID: VC0005576
InChI: InChI=1S/C23H20N4O2S3/c1-14-7-8-16-18(11-14)32-22(24-16)26-19(28)13-31-23-25-17-9-10-30-20(17)21(29)27(23)12-15-5-3-2-4-6-15/h2-8,11H,9-10,12-13H2,1H3,(H,24,26,28)
SMILES: CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SCC4
Molecular Formula: C23H20N4O2S3
Molecular Weight: 480.6 g/mol

IWP-2-V2

CAS No.:

Cat. No.: VC0005576

Molecular Formula: C23H20N4O2S3

Molecular Weight: 480.6 g/mol

* For research use only. Not for human or veterinary use.

IWP-2-V2 -

Molecular Formula C23H20N4O2S3
Molecular Weight 480.6 g/mol
IUPAC Name 2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C23H20N4O2S3/c1-14-7-8-16-18(11-14)32-22(24-16)26-19(28)13-31-23-25-17-9-10-30-20(17)21(29)27(23)12-15-5-3-2-4-6-15/h2-8,11H,9-10,12-13H2,1H3,(H,24,26,28)
Standard InChI Key VBUSMYOJWTVVPF-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SCC4
Canonical SMILES CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SCC4
Appearance Assay:≥98%A crystalline solid

Chemical Identity and Structural Properties

IWP-2-V2 (CAS 877618-79-6) is a derivative of the parent compound IWP-2, modified to retain the benzothiazole moiety critical for biological activity while exhibiting reduced potency . Its molecular formula is C₂₃H₂₀N₄O₂S, with a molecular weight of 480.6 g/mol . The compound’s structure includes a thienopyrimidinone core linked to a benzothiazole group via a thioacetamide bridge, a configuration that facilitates interaction with Porcn’s active site .

Physicochemical Characteristics

PropertyValueSource
CAS Number877618-79-6
Molecular FormulaC₂₃H₂₀N₄O₂S
Molecular Weight480.6 g/mol
Solubility≤2 mg/mL in DMSO
Storage Conditions-20°C, desiccated

The benzothiazole group is indispensable for activity, as structural analogs lacking this component (e.g., IWP-2-v1, IWP-2-v3) show diminished efficacy . IWP-2-V2’s solubility profile limits its use to in vitro assays and localized in vivo applications, necessitating dimethylformamide (DMF) as a co-solvent for higher concentrations .

Mechanism of Action: Targeting Wnt Protein Maturation

Porcupine Inhibition and Palmitoylation Blockade

Porcupine, an endoplasmic reticulum-resident MBOAT family enzyme, catalyzes the palmitoylation of Wnt proteins—a post-translational modification required for their secretion and receptor binding . IWP-2-V2 competitively inhibits Porcn by binding to its active site, preventing the transfer of palmitoyl groups to Wnt ligands . This interaction was confirmed via radiolabeled palmitate assays, where IWP-2-V2 reduced lipidated Wnt3A levels by >80% in treated cells . Overexpression of Porcn rescues Wnt secretion in inhibitor-treated models, underscoring the specificity of this interaction .

Downstream Effects on Wnt/β-Catenin Signaling

By blocking Wnt secretion, IWP-2-V2 suppresses both canonical and non-canonical pathways:

  • Canonical Pathway: Cytosolic β-catenin fails to accumulate, preventing nuclear translocation and transcription of target genes (e.g., c-Myc, PPARδ) . In porcine somatic cell nuclear transfer (SCNT) embryos, IWP-2-V2 treatment reduced active β-catenin levels by 90%, concomitant with downregulation of c-Myc (4.2-fold) and PPARδ (3.8-fold) .

  • Non-Canonical Pathways: JNK and calcium signaling pathways are indirectly affected due to impaired Wnt5A secretion .

Preclinical Research Applications

Embryonic Development Studies

In porcine SCNT embryos, IWP-2-V2 (10 μM) exposure from the 2-cell to blastocyst stage reduced blastocyst formation rates by 35% compared to controls . Treated blastocysts exhibited aberrant expression of pluripotency markers (Oct4, Sox2) and trophectoderm genes (Cdx2), suggesting Wnt signaling’s role in early cell fate determination .

Cancer Cell Lines

DLD-1 colorectal cancer cells treated with IWP-2-V2 (50 nM) showed a 60% reduction in "free" β-catenin (unbound to E-cadherin), correlating with decreased proliferation (IC50 = 48 nM) . This effect was reversible upon Wnt3A supplementation, confirming pathway-specific activity .

Neuropathic Pain Models

In chronic constriction injury (CCI) rats, intrathecal IWP-2-V2 (20 μM) administration during the early phase delayed mechanical allodynia onset by 4 days. Late-phase treatment produced sustained analgesia, with pain thresholds returning to baseline for 6 days post-treatment . Thermal hyperalgesia was similarly suppressed, implicating Wnts in neuroinflammatory cascades .

Toxicity Profile

Comparative Analysis with Related Inhibitors

ParameterIWP-2-V2IWP-2LGK974
TargetPorcnPorcnPorcn
IC5027 nM 40 nM 0.1 nM
SpecificityWnt secretionWnt secretionWnt secretion
BioavailabilityLow (local)Low (local)High (systemic)
Clinical StagePreclinicalPreclinicalPhase I

IWP-2-V2’s higher IC50 compared to LGK974 limits its therapeutic potential but enhances its utility in localized applications (e.g., intrathecal delivery) .

Limitations and Future Directions

While IWP-2-V2 is a valuable research tool, key challenges include:

  • Solubility Constraints: Aqueous solubility <2 mg/mL restricts dosing regimens .

  • Off-Target Effects: At concentrations >100 nM, IWP-2-V2 inhibits other MBOAT family enzymes (e.g., GOAT) by 20–30% .

  • Lack of Clinical Data: No trials have assessed safety or efficacy in humans .

Future studies should focus on structural optimization to improve pharmacokinetics and isoform selectivity. Hybrid molecules combining IWP-2-V2’s benzothiazole group with LGK974’s pharmacophore may yield next-generation Porcn inhibitors .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator